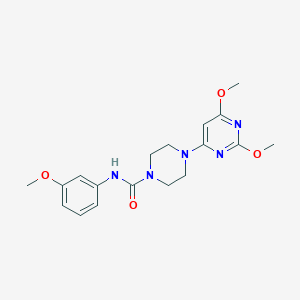

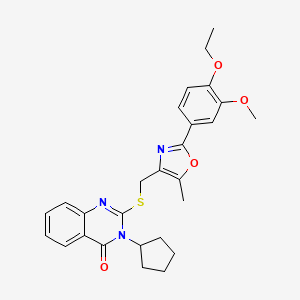

![molecular formula C11H16O4 B2538689 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2377033-56-0](/img/structure/B2538689.png)

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, is a spirocyclic compound, which is a type of bicyclic organic compound that includes two rings joined at a single atom. The spiro[3.3]heptane core indicates a seven-membered spirocyclic structure with two rings sharing one common carbon atom. The presence of two carboxylic acid groups suggests that the compound has potential reactivity typical of carboxylic acids, such as the formation of amides and esters.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, optically active spiro[3.3]heptane-2,6-dicarboxylic acid was obtained through optical resolution with brucine, and its optical purity was confirmed by HPLC analysis . Another study reported the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid, in a six-step process starting from dimethyl-meso-2,5-dibromohexanedioate . These studies demonstrate the synthetic accessibility of spirocyclic dicarboxylic acids and their analogues.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the unique spiro linkage that connects two cyclic structures. The optical activity of such compounds can be significant, as demonstrated by the large positive Cotton effect observed in a polymer derived from (R)-spiro[3.3]heptane-2,6-dicarboxylic acid chloride . The molecular structure of these compounds can influence their physical properties and reactivity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions typical of carboxylic acids and their derivatives. For example, the polycondensation of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid chloride with 3,3′-dimethoxybenzidine resulted in a polymer that is soluble in common organic polar solvents . Additionally, the synthesis of 2,6-diazaspiro[3.3]heptanes involved arene amination reactions, showcasing the versatility of spirocyclic structures in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can vary widely depending on their specific substituents and structural features. The optically active spiro[3.3]heptane-2,6-dicarboxylic acid showed different specific optical rotations in various solvents, indicating solvent-dependent chiroptical properties . The solubility of polymers derived from these spirocyclic acids in organic solvents also highlights the impact of molecular structure on solubility .

科学的研究の応用

Synthesis and Stereochemistry

- The synthesis and stereochemical analysis of 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, were performed, showcasing methods for enantioresolution and determination of absolute stereochemistry through X-ray crystallography and circular dichroism (CD) techniques. These methods provide a basis for the detailed stereochemical understanding of chiral spiro[3.3]heptane compounds, which are crucial in the development of optically active materials and pharmaceuticals (Murai et al., 2000).

Chemical Transformations

- Research on the synthesis of 2-azaspiro[3.3]heptane-derived amino acids introduces novel amino acids to the family of sterically constrained amino acids. These compounds hold potential in chemistry, biochemistry, and drug design, offering new pathways for the development of constrained amino acid derivatives that could influence the design of peptide-based therapeutics and bioactive molecules (D. Radchenko et al., 2010).

NMR Spectroscopy and Structural Analysis

- Studies involving nuclear magnetic resonance (NMR) spectroscopy of 2,6-disubstituted spiro[3.3]heptane derivatives have provided insights into the structural dynamics and conformational properties of these compounds. Such analyses are essential for understanding the physicochemical properties of spirocyclic compounds, which are relevant in the design of novel materials and active pharmaceutical ingredients (A. J. D. Hoog et al., 1974).

Medicinal Chemistry and Drug Design

- The development of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, showcases the synthetic versatility of spiro[3.3]heptane derivatives. These compounds are valuable building blocks in drug discovery, offering a route to explore chemical spaces complementary to traditional piperidine-based systems. Such research underscores the potential of spiro[3.3]heptane derivatives in the design of new therapeutic agents with unique structural and pharmacological properties (Carine M. Guerot et al., 2011).

Advanced Materials and Catalysis

- The application of spiro[3.3]heptane derivatives in materials science and catalysis is hinted at through studies on intermolecular crossed [2 + 2] cycloaddition reactions promoted by visible-light triplet photosensitization. Such reactions afford polysubstituted 2-oxaspiro[3.3]heptane motifs, demonstrating the potential of these compounds in the development of novel materials and catalysts with specific optical and electronic properties (Philip R. D. Murray et al., 2021).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound’s rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates .

Biochemical Pathways

The compound has been examined as a non-aromatic terephthalic acid isostere, suggesting it may interact with biochemical pathways in a similar manner to terephthalic acid .

Action Environment

It is known that the compound is stable at room temperature .

特性

IUPAC Name |

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-9(2)3-10(4-9)5-11(6-10,7(12)13)8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHSXHNCIFWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)(C(=O)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

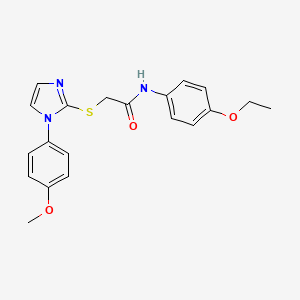

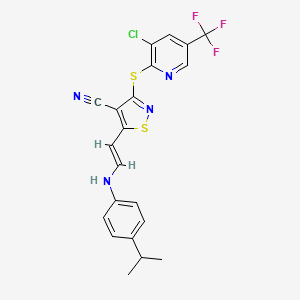

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

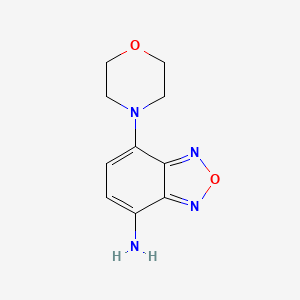

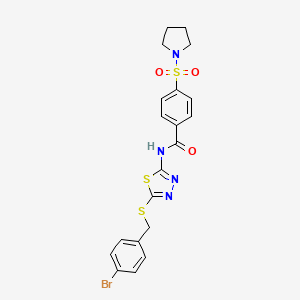

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)

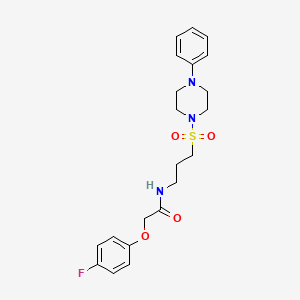

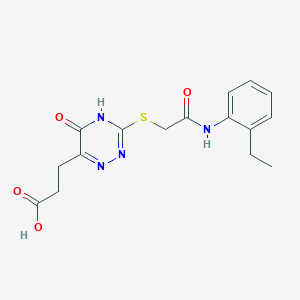

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)

![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)